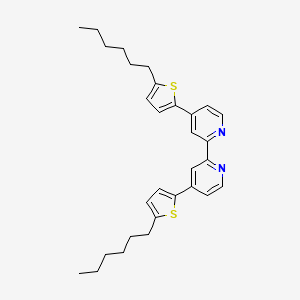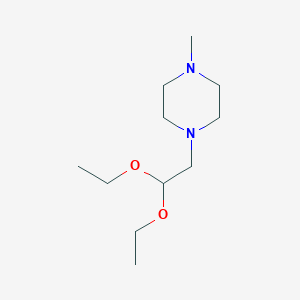
1-(2,2-Diethoxyethyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. The “1-(2,2-Diethoxyethyl)-4-methyl” part of the name suggests that there are specific substituents on the piperazine ring .
Molecular Structure Analysis
The molecular structure of “1-(2,2-Diethoxyethyl)-4-methylpiperazine” would likely involve a piperazine ring with a methyl group attached at the 4-position and a 2,2-diethoxyethyl group attached at the 1-position .Chemical Reactions Analysis
Piperazines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, “1-(2,2-Diethoxyethyl)urea”, the density is reported as 1.1±0.1 g/cm^3, the boiling point as 258.9±40.0 °C at 760 mmHg, and the flash point as 110.4±27.3 °C .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Pharmacology
1-(2,2-Diethoxyethyl)-4-methylpiperazine: has been studied for its potential pharmacological effects, particularly in the treatment of tropical diseases such as leishmaniasis and malaria . Compounds related to this chemical structure have shown promising results in inhibiting the growth of parasites responsible for these diseases. The efficacy of these compounds can be significantly higher than standard drugs, making them valuable candidates for developing new antileishmanial and antimalarial medications.
Organic Synthesis
In the realm of organic synthesis, 1-(2,2-Diethoxyethyl)-4-methylpiperazine and its derivatives can be utilized as intermediates in the synthesis of complex organic compounds . Their structural flexibility allows for the creation of a variety of functional groups, which can be instrumental in the development of new synthetic pathways and methodologies.
Chemical Engineering Processes
This compound’s derivatives have applications in chemical engineering, where they can be used in process optimization and the development of new production methods . Their stability and reactivity can be harnessed to improve the efficiency of chemical reactions on an industrial scale.
Medicinal Chemistry
In medicinal chemistry, 1-(2,2-Diethoxyethyl)-4-methylpiperazine serves as a key building block in the design and synthesis of drug candidates . Its molecular framework is conducive to modifications that can lead to the discovery of novel therapeutic agents with improved potency and selectivity.
Materials Science
The compound’s derivatives are also explored in materials science for the creation of new materials with specific properties . They can contribute to the advancement of materials with applications in electronics, coatings, and other technological fields.
Biochemical Research
1-(2,2-Diethoxyethyl)-4-methylpiperazine: plays a role in biochemical research, where it can be used to study enzyme reactions and biological pathways . Its derivatives can act as probes or inhibitors, providing insights into the molecular mechanisms of various biological processes.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,2-diethoxyethyl)-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-4-14-11(15-5-2)10-13-8-6-12(3)7-9-13/h11H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLAJASKAPVSRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCN(CC1)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethyl)-4-methylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

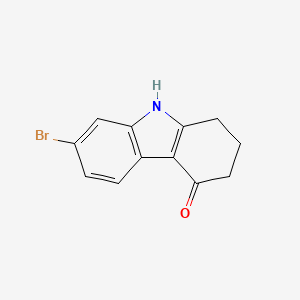
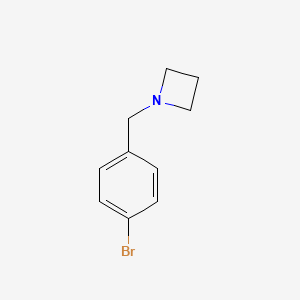
![7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1375043.png)
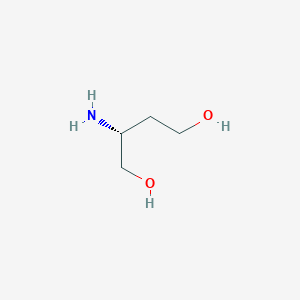
![6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B1375047.png)

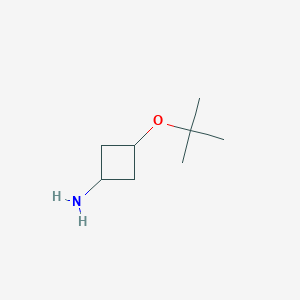
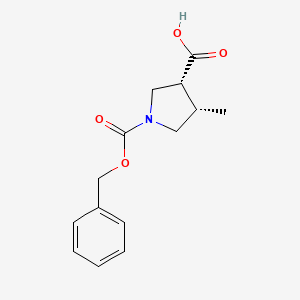
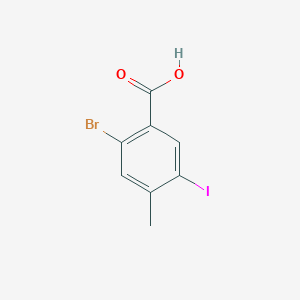
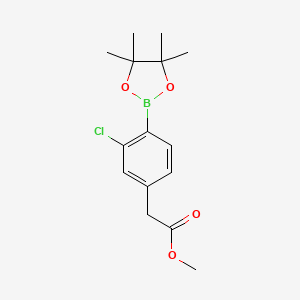
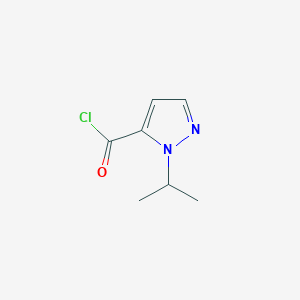
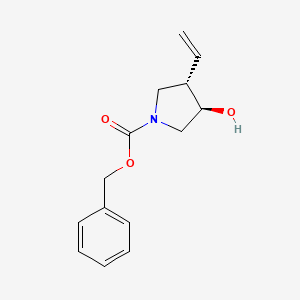
![(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B1375060.png)
